Product packaging for 2,5-Dimethylamphetamine(Cat. No.:CAS No. 19064-48-3)

2,5-Dimethylamphetamine

Cat. No.: B12799481
CAS No.: 19064-48-3
M. Wt: 163.26 g/mol
InChI Key: SROXXLQATXNIKP-UHFFFAOYSA-N
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Description

2,5-Dimethylamphetamine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B12799481 2,5-Dimethylamphetamine CAS No. 19064-48-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19064-48-3

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7,12H2,1-3H3

InChI Key

SROXXLQATXNIKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(C)N

Origin of Product

United States

2,5 Dimethoxy 4 Methylamphetamine Dom : a Primary Focus Compound

2,5-Dimethoxy-4-methylamphetamine, commonly known as DOM, is a psychedelic substance belonging to the phenethylamine (B48288) and amphetamine chemical classes. wikipedia.org It is a member of the DOx family, a group of psychedelic amphetamines originally synthesized and documented by Alexander Shulgin. psychonautwiki.org Structurally, DOM is the amphetamine analogue of 2C-D and the α-ethyl analogue is known as Ariadne. wikipedia.org The molecule contains a stereocenter, with the R-(−)-DOM enantiomer being the more active form. wikipedia.orgchemeurope.com

First synthesized in 1963 by Alexander Shulgin, DOM was developed during investigations into the effects of substitutions at the 4-position of psychedelic amphetamines. wikipedia.orgresearchgate.net Due to its selectivity as an agonist for the 5-HT2 receptor subfamily, DOM is frequently utilized in scientific research to study these receptors. wikipedia.org

Synthesis and Chemical Properties

The synthesis of DOM can be approached through various routes, often starting from commercially available precursors. One documented synthesis begins with toluhydroquinone, which undergoes methylation using dimethyl sulfate (B86663) to form 2,5-dimethoxytoluene. This intermediate is then subjected to a Vilsmeyer-Haack reaction using N-methylformanilide and phosphorus oxychloride to yield 2,5-dimethoxy-4-methylbenzaldehyde.

Following the formation of the aldehyde, a Henry reaction with nitroethane in the presence of ammonium (B1175870) acetate (B1210297) produces the corresponding nitrostyrene, 2,5-dimethoxy-4-methylphenyl-2-nitropropene. The final step involves the reduction of this nitropropene to the amine, yielding 2,5-Dimethoxy-4-methylamphetamine.

Table 1: Chemical and Physical Properties of DOM

PropertyValue
IUPAC Name 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine swgdrug.org
Chemical Formula C12H19NO2 swgdrug.orgchemspider.com
Molecular Weight 209.29 g/mol swgdrug.orgchemspider.com
CAS Number 15588-95-1 (base) swgdrug.org
Melting Point (HCl salt) 187.6 °C swgdrug.org

2,5 Dimethoxyamphetamine 2,5 Dma the Progenitor Compound Research

Structural Role as Parent of DOx Series

The chemical structure of 2,5-DMA serves as the foundational backbone for the DOx family of compounds. psychonautwiki.org The DOx series is characterized by the presence of methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring, a feature inherited from 2,5-DMA. wikipedia.org The defining characteristic of the various DOx compounds is the addition of a substituent at the 4-position of this phenyl ring. wikipedia.orgnih.gov

The introduction of different atoms or small molecular groups at this 4-position dramatically alters the pharmacological properties of the resulting molecule. For instance, the addition of a methyl group creates 2,5-dimethoxy-4-methylamphetamine (DOM), a potent psychedelic. nih.gov Similarly, the substitution with halogen atoms like bromine, iodine, or chlorine results in the well-known psychedelic compounds DOB (2,5-dimethoxy-4-bromoamphetamine), DOI (2,5-dimethoxy-4-iodoamphetamine), and DOC (2,5-dimethoxy-4-chloroamphetamine), respectively. wikipedia.orgnih.gov The potency of these compounds is significantly enhanced compared to the parent compound, 2,5-DMA. nih.gov

Pharmacological Profile in Receptor Assays

The pharmacological activity of 2,5-DMA has been characterized through various in vitro receptor binding and functional assays. These studies have elucidated its interaction with key serotonin (B10506) receptors, providing a basis for understanding its limited psychoactive effects and its relationship to the more potent DOx derivatives.

Serotonin 5-HT2A Receptor Partial Agonism

Research has identified 2,5-DMA as a partial agonist at the serotonin 5-HT2A receptor. wikipedia.org An agonist is a substance that binds to a receptor and activates it to produce a biological response. A partial agonist, however, elicits a response that is weaker than that of a full agonist, even when all available receptors are occupied. patsnap.com The interaction of 2,5-DMA with the 5-HT2A receptor is considered to be of low potency. wikipedia.org This partial agonism at the 5-HT2A receptor is a key characteristic shared with many classic psychedelic compounds, although the potency and efficacy of 2,5-DMA at this receptor are markedly lower. wikipedia.orgnih.gov

Comparison of Potency with other DOx Compounds

When compared to its 4-substituted derivatives, 2,5-DMA exhibits dramatically reduced potency as a serotonin 5-HT2A receptor agonist. wikipedia.org The addition of a small, lipophilic substituent at the 4-position of the 2,5-dimethoxyamphetamine (B1679032) structure significantly increases the compound's affinity and efficacy at the 5-HT2A receptor, leading to a substantial increase in psychedelic potency. nih.gov

For example, the introduction of a methyl group to form DOM increases its potency by more than an order of magnitude compared to 2,5-DMA. nih.gov Further substitutions with larger alkyl groups, such as ethyl (DOET) and propyl (DOPR), can lead to even greater potency. nih.gov Halogenated derivatives like DOB and DOI are also considerably more potent than 2,5-DMA. nih.gov

Compound4-Position SubstituentRelative Potency Compared to 2,5-DMA
2,5-DMA-HBaseline
DOM-CH₃> 10x
DOET-CH₂CH₃> DOM
DOPR-CH₂CH₂CH₃> DOET
DOBU-CH₂CH₂CH₂CH₃< DOPR
DOB-BrSignificantly > 2,5-DMA
DOI-ISignificantly > 2,5-DMA
DOC-ClSignificantly > 2,5-DMA

This table illustrates the general trend in potency within the DOx series relative to the parent compound, 2,5-DMA. The exact potency can vary depending on the specific assay used. nih.gov

Anti-inflammatory Research Applications

Despite its low psychedelic potency, 2,5-DMA has demonstrated significant anti-inflammatory properties. wikipedia.org This finding is particularly noteworthy as it suggests that the anti-inflammatory effects mediated by serotonin 5-HT2A receptor agonists can be separated from their hallucinogenic effects. wikipedia.org Research has shown that 2,5-DMA is a highly potent anti-inflammatory agent, a characteristic it shares with other DOx and 2C compounds. wikipedia.org This has led to the proposition that non-psychedelic 5-HT2A receptor agonists could be developed as novel anti-inflammatory therapeutics. wikipedia.org

Rodent Drug Discrimination Profiles

Drug discrimination studies in rodents are a valuable tool for characterizing the subjective effects of psychoactive compounds. In these studies, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a saline injection. nih.gov

Studies have shown that rodents trained to discriminate the potent psychedelic DOM from saline will also recognize 2,5-DMA, although at a much lower potency than other DOx drugs. wikipedia.org This suggests that at very high doses, 2,5-DMA might produce some subjective effects similar to classic psychedelics. wikipedia.org

Conversely, in rodents trained to discriminate dextroamphetamine, a classic stimulant, 2,5-DMA does not substitute for the training drug. wikipedia.org This indicates that the subjective effects of 2,5-DMA are distinct from those of typical psychostimulants, despite its amphetamine backbone. wikipedia.orgnih.gov

Training DrugTest DrugOutcomeImplication
DOM2,5-DMASubstitution (low potency)2,5-DMA shares some subjective effects with DOM. wikipedia.org
Dextroamphetamine2,5-DMANo Substitution2,5-DMA does not produce stimulant-like subjective effects. wikipedia.org

2,5 Dimethoxy 3,4 Dimethylamphetamine Ganesha Emerging Research

Unique Structural Characteristics and Substituent Patterns

Ganesha, or 2,5-dimethoxy-3,4-dimethylamphetamine, is a substituted amphetamine with methoxy (B1213986) groups at the 2 and 5 positions and methyl groups at the 3 and 4 positions of the phenyl ring. wikipedia.org

Academic Synthesis Strategies

The synthesis of Ganesha was first described by Alexander Shulgin. wikipedia.org The process starts from 2,5-dimethoxy-3,4-dimethylbenzaldehyde. wikipedia.org This starting material is reacted with nitroethane in the presence of ammonium (B1175870) acetate (B1210297) to form 1-(2,5-dimethoxy-3,4-dimethylphenyl)-2-nitropropene. wikipedia.org This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LAH) to yield the final product, 2,5-dimethoxy-3,4-dimethylamphetamine. wikipedia.org

Preliminary Pharmacological Expectations from Structural Analysis (e.g., stimulant, hallucinogenic properties)

Based on its structural similarity to other psychedelic amphetamines like DOM, Ganesha is expected to exhibit hallucinogenic properties, likely mediated by agonist activity at serotonin (B10506) 5-HT2A receptors. The substitution pattern on the aromatic ring, with four substituents, suggests a complex interaction with the receptor binding pocket. Shulgin's qualitative comments in his book PiHKAL describe its effects as tranquil and peaceful. wikipedia.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 2,5-dimethylamphetamine in biological matrices, and how do they address matrix-specific challenges?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in plasma, urine, or hair due to its high sensitivity (LOQs: 1.0–20.0 ng/mL) and ability to handle complex matrices. For urine, dilute-and-shoot LC-MS/MS minimizes preparation time and preserves metabolites . Hair analysis requires alkaline digestion to extract chronic exposure data, while plasma is optimal for acute intoxication studies. GC-MS with derivatization is preferred for volatile derivatives, but thermal decomposition risks (e.g., with NBOH analogues) necessitate careful optimization .

Q. What are the primary pharmacological effects of this compound in humans, and how do they inform experimental design?

  • Methodological Answer : Unlike its 3,4-dimethylamphetamine isomer (xylopropamine), this compound shows negligible anorexic or adrenergic activity in humans even at 150 mg, as reported in early clinical trials. Researchers should prioritize receptor-binding assays (e.g., serotonin/dopamine transporters) and in vivo models to explore off-target effects. Dose-response studies must account for interspecies metabolic differences, as rodent models may not replicate human pharmacokinetics .

Q. Which biological matrices are most suitable for studying this compound exposure, and what are their limitations?

  • Methodological Answer : Urine is ideal for preliminary screening due to prolonged metabolite detection (days post-exposure). Plasma provides short-term pharmacokinetic data but requires frequent sampling. Hair analysis extends detection windows to months but risks environmental contamination. Oral fluid offers non-invasive acute exposure monitoring but has lower analyte stability. Cross-validation with LC-MS/MS and immunoassays is critical to mitigate false positives/negatives .

Advanced Research Questions

Q. How can researchers validate analytical methods for this compound in the context of novel structural analogues?

  • Methodological Answer : Method validation must include specificity tests against emerging phenethylamine derivatives (e.g., NBOH or DOx series) to avoid cross-reactivity. Use isotopic internal standards (e.g., deuterated 2,5-DMA) to correct matrix effects in LC-MS/MS. For multi-residue methods, assess recovery rates (>80%) and precision (CV <15%) across spiked concentrations. Collaborative trials with reference labs (e.g., using Table 1 in ) ensure reproducibility in inter-laboratory settings .

Q. What experimental strategies resolve discrepancies in reported pharmacological data between this compound and its isomers?

  • Methodological Answer : Discrepancies (e.g., 3,4-DMA’s adrenergic activity vs. 2,5-DMA’s inactivity) require comparative structure-activity relationship (SAR) studies. Techniques include:

  • Molecular docking : Simulate interactions with adrenergic receptors (α1/β2) to identify steric or electronic hindrances in 2,5-DMA.
  • In vivo microdialysis : Measure neurotransmitter release (dopamine/norepinephrine) in rodent models under controlled dosing.
  • Metabolite profiling : Use high-resolution MS to identify active metabolites that may explain intersubject variability .

Q. How can researchers address the lack of reference standards for this compound in forensic toxicology?

  • Methodological Answer : Synthesize and characterize in-house reference materials via reductive amination of 2,5-dimethylphenylacetone with dimethylamine, followed by purification (e.g., fractional distillation). Validate purity (>99%) via GC-MS area normalization and NMR spectroscopy. Collaborate with accredited agencies (e.g., Lipomed) for cross-confirmation using calibrated methanolic solutions .

Q. What are the legal and ethical considerations when conducting cross-jurisdictional research on this compound?

  • Methodological Answer : this compound is regulated under Schedule I in some regions (e.g., China ). Researchers must obtain DEA licenses (U.S.) or equivalent permits, document chain-of-custody for forensic samples, and adhere to ethical review boards for human/animal studies. Include controlled substance disclaimers in publications to avoid misuse .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.